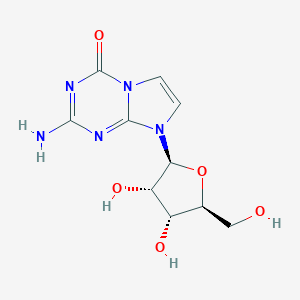

5-氮杂-7-脱氮鸟苷

描述

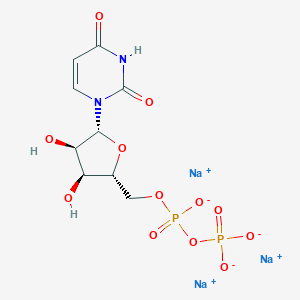

2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one, also known as 2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]triazin-4(8H)-one, is an organic compound with multiple applications in the scientific and medical fields. It is a heterocyclic compound, which is composed of nitrogen, carbon, and oxygen atoms. This compound has been studied for its potential medicinal properties, such as its ability to inhibit the growth of certain cancer cells and its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential applications in the synthesis of other compounds and for its potential as a catalyst in certain reactions.

科学研究应用

DNA 修饰系统

该化合物在 DNA 修饰系统中起着重要作用。它参与了 DNA 中鸟嘌呤碱基与 7-氰基-7-脱氮鸟嘌呤 (preQ 0) 的交换。该过程依赖于 ATP 水解。 该化合物还促进 preQ 0 修饰的 DNA 转化为 ADG 修饰的 DNA .

激发态动力学

该化合物用于研究核碱基的激发态动力学。 研究发现,对 DNA 和 RNA 核碱基进行微小的结构修饰会对其激发态动力学和电子弛豫途径产生显著影响 .

抗病毒剂

该化合物已被用作抗病毒剂,用于治疗流感。 它也是黄病毒科病毒的广谱抑制剂 .

新型衍生物的合成

该化合物用于合成 2-氨基-9-(β-D-呋喃核糖基)嘌呤的新型衍生物。 这些衍生物已被充分表征,并对其荧光性质进行了研究 .

RNA 固相合成

该化合物用于 RNA 固相合成。 它是一种荧光核碱基类似物,常被用作结构敏感的报告基因,用于研究核酸的化学和生物物理性质

作用机制

Target of Action

The primary targets of 5-Aza-7-deaza Guanosine are the bacterial queuosine tRNA modification pathway and the dpd gene cluster . These targets are part of the elaborate Dpd restriction–modification system present in diverse bacteria .

Mode of Action

The compound interacts with its targets through a unique mechanism. The DpdA protein, which shares homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0) . An unexpected atpase activity in dpdb is necessary for the insertion of preq 0 into dna . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .

Biochemical Pathways

The compound affects the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The DpdC protein functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Result of Action

The result of the compound’s action is the modification of DNA. Specifically, DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Subsequently, DpdC converts preQ 0 -modified DNA to ADG-modified DNA .

Action Environment

The action of 5-Aza-7-deaza Guanosine can be influenced by various environmental factors. For instance, the compound’s excited state dynamics and electronic relaxation pathways can be affected by the solvent environment . In a study, the excited state dynamics of 7-deazaguanosine were investigated in aqueous solution and in a mixture of methanol and water .

生化分析

Biochemical Properties

5-Aza-7-deaza Guanosine has unique biochemical properties. Unlike guanosine, this molecule cannot form Hoogsteen base pairs and the Watson–Crick proton donor site N3—H becomes a proton-acceptor site . This causes changes in nucleobase recognition in nucleic acids and has been used to construct stable ‘all-purine’ DNA .

Cellular Effects

The cellular effects of 5-Aza-7-deaza Guanosine are largely due to its unique biochemical properties. The substitution of a single nitrogen atom for a methine (C–H) group at position seven of the guanine moiety stabilizes the 1 ππ * L b and L a states and alters the topology of their potential energy surfaces in such a way that the relaxation dynamics in 7-deazaguanosine are slowed down compared to those in guanosine 5′-monophosphate .

Molecular Mechanism

The molecular mechanism of 5-Aza-7-deaza Guanosine involves significant charge transfer from the π-orbitals of the purine chromophore to the sugar-phosphate and/or the amino groups . This leads to changes in the excited state dynamics and electronic relaxation pathways of the molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Aza-7-deaza Guanosine can change over time. For instance, it has been shown that the 7-deaza-7-modified tGTP molecules are viable substrates for enzymatic TNA synthesis . Over time, these molecules can be incorporated into the TNA synthesis process .

Metabolic Pathways

5-Aza-7-deaza Guanosine is involved in the bacterial queuosine tRNA modification pathway . It is a product of the dpd gene cluster, which encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .

属性

IUPAC Name |

2-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUTYCUKRGSIGL-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C(=NC(=NC2=O)N)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67410-65-5 | |

| Record name | 2-Amino-8-β-D-ribofuranosylimidazo[1,2-a]-1,3,5-triazin-4(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67410-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

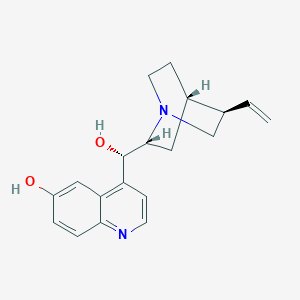

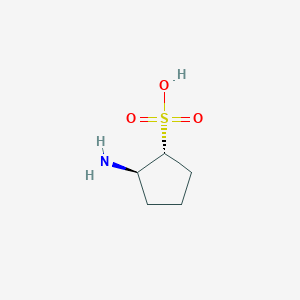

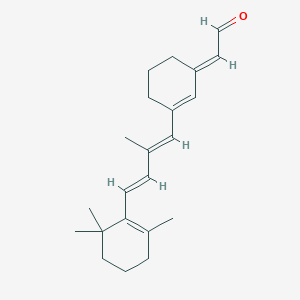

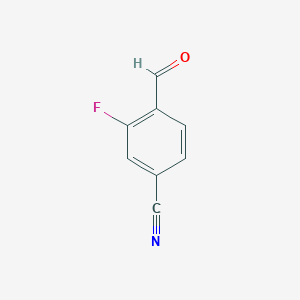

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)